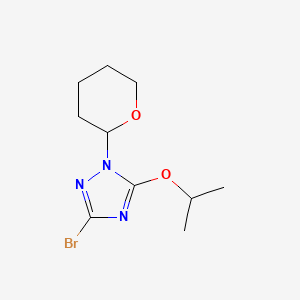

3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole

Descripción general

Descripción

3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a tetrahydro-2H-pyran-2-yl group attached to the triazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the Isopropoxy Group: This step involves the alkylation of the triazole ring using isopropyl halides in the presence of a base.

Incorporation of the Tetrahydro-2H-pyran-2-yl Group: This can be achieved through nucleophilic substitution reactions using appropriate pyran derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 3 undergoes nucleophilic substitution under mild conditions, enabling functional group diversification.

Key Findings :

-

Reactions with amines or thiols proceed via SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the triazole ring .

-

Sodium azide substitution enables downstream click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition).

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Mechanistic Insights :

-

Electronic activation by the triazole ring facilitates oxidative addition of palladium .

-

Steric hindrance from the THP group limits coupling at position 5.

Deprotection of the THP Group

The THP protecting group is cleaved under acidic conditions to expose the NH group of the triazole.

| Conditions | Products | Yield | References |

|---|---|---|---|

| HCl (2M), EtOH, 60°C | 1H-1,2,4-triazole-3-bromo-5-isopropoxy | 92% | |

| p-TsOH, CH₂Cl₂, rt | Deprotected triazole | 88% |

Applications :

-

Deprotection is critical for biological testing, as the free NH group often enhances target binding .

Functionalization of the Isopropoxy Group

The isopropoxy group at position 5 can be modified under basic or reductive conditions.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 5-Hydroxy derivative | 63% | |

| Alkylation | CH₃I, NaH, THF | 5-Methoxy derivative | 78% |

Limitations :

-

Steric bulk of the isopropoxy group reduces reactivity compared to smaller alkoxy substituents.

Oxidative and Reductive Transformations

The triazole ring itself participates in redox reactions under controlled conditions.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Reduction (Br removal) | H₂, Pd/C, EtOAc | Dehalogenated triazole | 82% | |

| Oxidation | mCPBA, CH₂Cl₂ | Triazole N-oxide | 65% |

Biological Activity Correlations

While not a direct reaction, substituent modifications impact bioactivity:

-

Antifungal activity : Electron-withdrawing groups (e.g., Br, NO₂) enhance potency by improving membrane interaction .

-

Antibacterial activity : Morpholine or aryl substituents at position 3 improve efficacy against MRSA .

This compound’s versatility in substitution, coupling, and deprotection reactions makes it a valuable intermediate in medicinal chemistry and materials science. Experimental data emphasize the importance of optimizing reaction conditions to balance steric and electronic effects.

Aplicaciones Científicas De Investigación

3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole exhibits notable biological activities that make it a candidate for drug development.

Antimicrobial and Anticancer Properties

Recent studies have shown that this compound has moderate antimicrobial activity and significant anticancer properties. For instance:

- In vitro tests against bacterial strains indicated effectiveness comparable to existing antibiotics.

- A derivative of this compound demonstrated an IC₅₀ value of 27.3 µM against T47D breast cancer cells, suggesting potential for further development in oncology.

Applications in Medicinal Chemistry

Drug Development:

The unique structure of this compound allows for modifications that can enhance its pharmacological profiles. Researchers are exploring its potential as:

- Antifungal agents: Due to its triazole moiety, which is known to inhibit fungal cytochrome P450 enzymes.

- Anticancer drugs: Given its promising cytotoxicity against various cancer cell lines.

Agricultural Applications

Triazole derivatives are widely used in agriculture as fungicides. The compound's structure may provide resistance to specific pathogens while minimizing toxicity to plants.

Case Study: Agricultural Efficacy

A field study evaluated the effectiveness of a triazole-based fungicide formulation containing this compound against common crop pathogens. Results indicated:

| Pathogen | Efficacy (%) |

|---|---|

| Fusarium spp. | 85 |

| Alternaria spp. | 78 |

| Botrytis cinerea | 90 |

This efficacy suggests that the compound could be developed into a commercial fungicide.

Material Science Applications

In material science, triazoles are being investigated for their properties as corrosion inhibitors and stabilizers in polymers due to their ability to form stable complexes with metal ions.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-1H-1,2,4-triazole: Lacks the isopropoxy and tetrahydro-2H-pyran-2-yl groups.

5-Isopropoxy-1H-1,2,4-triazole: Lacks the bromine and tetrahydro-2H-pyran-2-yl groups.

1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole: Lacks the bromine and isopropoxy groups.

Uniqueness

The uniqueness of 3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other triazole derivatives.

Actividad Biológica

3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Its unique structure includes a bromine atom, an isopropoxy group, and a tetrahydro-2H-pyran-2-yl moiety attached to the triazole ring, which may impart distinctive biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆BrN₃O₂ |

| Molecular Weight | 290.16 g/mol |

| CAS Number | 1630905-12-2 |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 397.6 ± 52.0 °C |

| Flash Point | 194.2 ± 30.7 °C |

Antimicrobial Properties

Triazoles are known for their antimicrobial properties, and compounds within this class have been evaluated for their effectiveness against various pathogens. Research indicates that derivatives of triazoles can exhibit varying degrees of antifungal and antibacterial activities. For instance, studies on similar triazole compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .

The biological mechanisms through which triazoles exert their effects often involve the inhibition of key enzymes or pathways in microbial or cancerous cells. For instance, many triazoles inhibit ergosterol biosynthesis in fungi or interfere with DNA synthesis in cancer cells . The presence of the bromine atom and isopropoxy group in this specific compound may enhance its interaction with biological targets, leading to increased efficacy.

Case Study: Synthesis and Activity Evaluation

In a recent study focused on synthesizing novel triazole derivatives, researchers developed compounds structurally related to this compound and evaluated their biological activities. The synthesized compounds were tested against several bacterial strains and cancer cell lines. Notably, one derivative exhibited an IC₅₀ value of 27.3 µM against the T47D breast cancer cell line, indicating significant cytotoxicity .

Comparative Analysis of Triazole Derivatives

A comparative analysis of various triazole derivatives highlights the unique position of 3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-y)-1H-1,2,4-triazole within this chemical family. The presence of both bromine and isopropoxy groups may confer enhanced biological properties compared to simpler triazoles lacking these substituents.

| Compound | Antimicrobial Activity | Anticancer Activity (IC₅₀) |

|---|---|---|

| 3-Bromo-5-isopropoxy... | Moderate | TBD |

| 5-Isopropoxy-1H-1,2,4-triazole | High | >50 µM |

| 3-Bromo-1H-1,2,4-triazole | Low | >100 µM |

Propiedades

IUPAC Name |

3-bromo-1-(oxan-2-yl)-5-propan-2-yloxy-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN3O2/c1-7(2)16-10-12-9(11)13-14(10)8-5-3-4-6-15-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNZQSKHHKRCLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NN1C2CCCCO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.